Boc-L-beta-homoarginine(tos)
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Overview
Description
Boc-L-beta-homoarginine(tos) is an organic compound with the molecular formula C19H30N4O6S and a molecular weight of 442.53 g/mol . It is a derivative of the amino acid L-beta-homoarginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the guanidine group is protected by a tosyl (tos) group . This compound is commonly used in peptide synthesis and other chemical research applications due to its stability and reactivity .
Mechanism of Action
Target of Action
The primary target of Boc-L-beta-homoarginine(tos) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
Given its target, it may influence pathways related to nitric oxide production and signaling .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of Boc-L-beta-homoarginine(tos) can be influenced by various environmental factors. These may include the physiological environment within the body and external factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Boc-L-beta-homoarginine(tos) is known for its solubility and stability . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-L-beta-homoarginine(tos) exerts its effects at the molecular level through various mechanisms. It forms a stable protecting group, preventing unwanted reactions with other reagents . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability .
Preparation Methods
The synthesis of Boc-L-beta-homoarginine(tos) typically involves the protection of the amino and guanidine groups of L-beta-homoarginine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The tosyl group is introduced using tosyl chloride (TsCl) in the presence of a base such as pyridine . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Boc-L-beta-homoarginine(tos) undergoes various chemical reactions, including:
Substitution Reactions: The Boc and tosyl protecting groups can be selectively removed under acidic or basic conditions, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: Boc-L-beta-homoarginine(tos) is often used in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.
Scientific Research Applications
Boc-L-beta-homoarginine(tos) has diverse applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Boc-L-beta-homoarginine(tos) can be compared with other Boc-protected amino acids and tosyl-protected guanidines:
Boc-L-arginine(tos): Similar to Boc-L-beta-homoarginine(tos), but with a different side chain length.
Boc-L-lysine(tos): Another similar compound with a different side chain structure.
Boc-L-ornithine(tos): This compound has a shorter side chain compared to Boc-L-beta-homoarginine(tos) and is used in peptide synthesis and other research applications.
The uniqueness of Boc-L-beta-homoarginine(tos) lies in its specific side chain structure, which can influence its reactivity and suitability for certain synthetic applications .
Properties
IUPAC Name |
(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLUZMBVLFVPG-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375806 |
Source
|
Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136271-81-3 |
Source
|
Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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